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Compound of Interest

Compound Name: 8-Bromo-2-methoxyquinoline

Cat. No.: B179713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic

compound 8-Bromo-2-methoxyquinoline. The structural elucidation of such molecules is

fundamental in medicinal chemistry and drug development, where precise identification and

purity assessment are paramount. This document outlines the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for 8-Bromo-2-
methoxyquinoline. Due to the limited availability of direct experimental spectra in public

databases, the NMR and IR data are predicted based on the analysis of structurally related

quinoline derivatives. The mass spectrometry data is based on predicted values.

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data
(Predicted)

Solvent: CDCl₃

Frequency: 400 MHz
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.9 d ~8.5 1H H-4

~7.7 dd ~7.5, 1.0 1H H-5

~7.5 dd ~8.0, 1.0 1H H-7

~7.2 t ~8.0 1H H-6

~6.8 d ~8.5 1H H-3

~4.0 s - 3H -OCH₃

Table 2: ¹³C NMR (Carbon NMR) Spectroscopic Data
(Predicted)

Solvent: CDCl₃

Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~162 C-2

~145 C-8a

~138 C-4

~136 C-7

~129 C-5

~127 C-4a

~122 C-6

~118 C-8

~115 C-3

~54 -OCH₃

Table 3: IR (Infrared) Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (methyl)

~1620 Strong C=N stretch (quinoline ring)

~1600, ~1480 Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~1030 Medium C-O stretch (methoxy)

~830 Strong C-H bend (out-of-plane)

~750 Strong C-Br stretch

Table 4: MS (Mass Spectrometry) Data
Ionization Mode: Electrospray Ionization (ESI), Positive
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m/z (amu) Relative Intensity (%) Assignment

237.9862 ~100 [M+H]⁺ (with ⁷⁹Br)

239.9842 ~98 [M+H]⁺ (with ⁸¹Br)

259.9681 High [M+Na]⁺ (with ⁷⁹Br)

261.9661 High [M+Na]⁺ (with ⁸¹Br)

Note: The characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio is a key indicator

for the presence of a single bromine atom.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 8-Bromo-
2-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 8-Bromo-2-methoxyquinoline for ¹H NMR and 20-25 mg for

¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 3-4 seconds.
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Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections to the resulting spectrum.

Reference the spectrum to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation:

For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample

directly onto the ATR crystal.

For KBr pellet method, mix approximately 1 mg of the sample with 100-200 mg of dry KBr

powder. Grind the mixture to a fine powder and press it into a transparent pellet using a

hydraulic press.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
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Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Record a background spectrum of the empty sample compartment or clean ATR crystal.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Instrument Parameters (LC-MS with ESI):

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Mass Range: m/z 50-500.

Data Acquisition and Analysis:

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid

chromatography system.
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Acquire the full scan mass spectrum.

Analyze the spectrum for the molecular ion peak [M+H]⁺ and its characteristic isotopic

pattern for bromine.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized chemical compound like 8-Bromo-2-methoxyquinoline.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 8-Bromo-2-methoxyquinoline: A
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[https://www.benchchem.com/product/b179713#spectroscopic-data-of-8-bromo-2-
methoxyquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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